

Monosodium Folate: Structural Characterization and Physicochemical Profiling[1]

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Compound of Interest

Compound Name: *Folic Acid, Monosodium Salt*

CAS No.: *6484-89-5*

Cat. No.: *B1673524*

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Executive Summary

Monosodium folate (Sodium Pteroylglutamate) represents the primary salt form of folic acid utilized to enhance aqueous solubility while retaining the core pteridine pharmacophore essential for one-carbon metabolism.[1] Unlike the fully oxidized folic acid, which exhibits poor solubility (

mg/L at pH 3), the monosodium salt significantly alters the physicochemical landscape, impacting bioavailability, formulation stability, and analytical quantification.[1] This guide provides a rigorous structural analysis, detailing the molecular weight, crystallographic considerations, and validated protocols for identification and quantification in pharmaceutical matrices.[1]

Chemical Identity & Physicochemical Core

The transition from Folic Acid (free acid) to Monosodium Folate involves the deprotonation of the

-carboxylic acid moiety of the glutamic acid side chain.[1] This specific site of salification is governed by the

hierarchy of the molecule.[\[1\]](#)

Fundamental Data Table[\[1\]](#)

Property	Specification
Chemical Name	Sodium (2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-hydroxy-5-oxopentanoate
Common Name	Monosodium Folate; Folic Acid Monosodium Salt
CAS Registry Number	6484-89-5
Molecular Formula	
Molecular Weight	463.38 g/mol (Average) / 463.1216 Da (Monoisotopic)
Solubility (Water)	mg/mL (pH dependent; significantly higher than free acid)
Appearance	Yellow to orange crystalline powder
Hygroscopicity	Moderately hygroscopic; requires controlled humidity storage

Structural Logic & Acidity Constants

The folic acid backbone consists of three distinct moieties:

- Pteridine Ring: The photo-labile, bicyclic heterocycle responsible for UV absorption.[\[1\]](#)
- p-Aminobenzoic Acid (PABA): The linker unit.[\[1\]](#)
- L-Glutamic Acid: The tail containing two carboxylic acid groups.[\[1\]](#)[\[2\]](#)

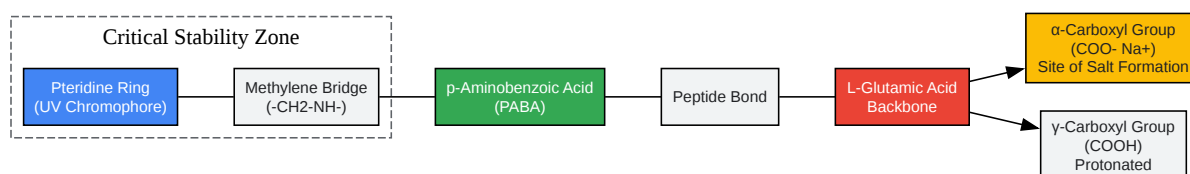
Salification Mechanics:

- -Carboxyl (

): The most acidic proton due to the inductive effect of the adjacent amide bond.[1] This is the primary site of sodium attachment in the monosodium form.[1]

- -Carboxyl (): Remains protonated in the monosodium salt.[1]
- Pteridine Enol (): Remains protonated at neutral pH.[1]

Structural Visualization (Graphviz)[1]



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Figure 1: Structural connectivity of Monosodium Folate highlighting the specific site of sodium ionization at the

-carboxyl group.[1]

Critical Distinction: Oxidized vs. Reduced Folates

Warning for Drug Development: It is imperative to distinguish Monosodium Folate (oxidized, synthetic stability) from Levomefolate Sodium (L-5-MTHF Na, reduced, biologically active).[1]

- Monosodium Folate: Requires enzymatic reduction by DHFR (Dihydrofolate reductase) in vivo.[1] High stability.
- Levomefolate Sodium: Biologically active immediately.[1] Lower stability (oxidation prone).[1]
- Implication: Analytical methods for Monosodium Folate often fail for Levomefolate due to different retention times and oxidation kinetics.[1]

Analytical Methodologies

To ensure scientific integrity, the following protocols utilize self-validating system checks (System Suitability Tests - SST).

High-Performance Liquid Chromatography (HPLC)

This protocol separates Monosodium Folate from its degradation products (p-aminobenzoylglutamate and pterin-6-carboxylic acid).[1]

- Column: C18 Reverse Phase (e.g.,
mm, 5
m).[1][3]
- Mobile Phase A: 0.1 M Phosphate Buffer (pH 5.5). Why pH 5.5? It ensures the folate is ionized but suppresses the ionization of silanols on the column, improving peak shape.[1]
- Mobile Phase B: Acetonitrile (ACN).[1]
- Gradient: Isocratic 90% A / 10% B (or gradient 5-20% B over 20 min).
- Flow Rate: 1.0 mL/min.[1]
- Detection: UV at 280 nm (excitation of the PABA/Pteridine system).[1]
- Injection Volume: 10-20
L.[1]

System Suitability Criteria (SST):

- Tailing Factor (
):
(Crucial as folates stick to stainless steel and active sites).[1]
- Resolution (
):

):

between Folate and any degradation peak.

- RSD (Area):

for 5 replicate injections.

Spectroscopic Identification (IR & NMR)

- FT-IR (ATR Method):

- 3300-3500 cm

: Broad OH/NH stretch.^[1]^[4]

- 1690 cm

: C=O stretch (Amide I).

- 1600-1550 cm

: Asymmetric carboxylate stretch (

).^[1] Presence of this band confirms salt formation vs. free acid.^[1]

- 1400 cm

: Symmetric carboxylate stretch.

- C-NMR (Solid State or

):

- Look for the downfield shift of the

-carbonyl carbon (

ppm) indicative of the carboxylate anion environment compared to the free acid.^[1]

Stability & Degradation Pathways

Monosodium folate is thermodynamically more stable than tetrahydrofolates but remains susceptible to specific degradation vectors.[1]

Photolytic Cleavage

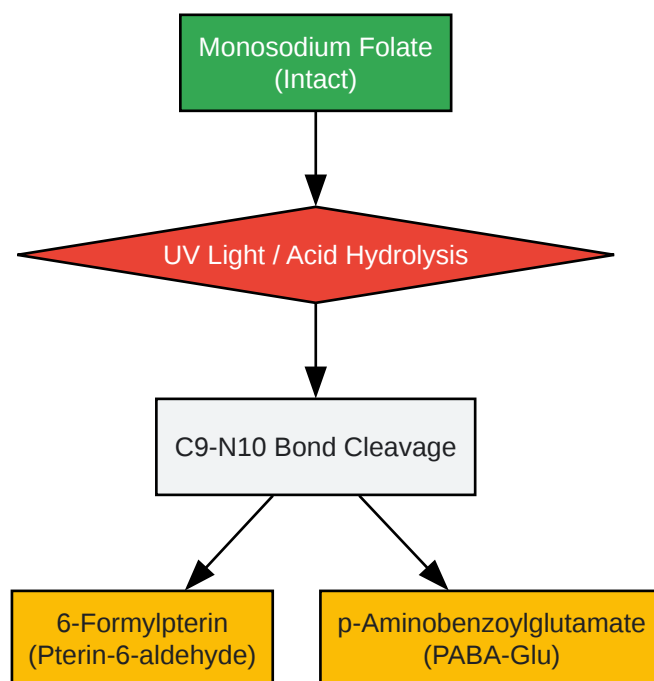
Exposure to UV light cleaves the C9-N10 bond (Linker).[1]

- Products: Pterin-6-aldehyde + p-Aminobenzoylglutamate (PABA-Glu).[1]
- Prevention: All analytical work must be performed under amber light or low-actinic conditions.

Oxidative Degradation

While the pteridine ring is fully oxidized, the amine linkages can still degrade under high oxidative stress or low pH.[1]

Degradation Workflow Diagram



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Figure 2: Primary degradation pathway of Monosodium Folate via C9-N10 bond cleavage.[1]

Synthesis & Preparation Note

For research-grade preparation from Folic Acid (CAS 59-30-3):

- Suspend Folic Acid in degassed water (insoluble).[1]
- Add stoichiometric NaOH (1.0 equivalents) dropwise.[1]
- Monitor pH; stop exactly at pH 7.0-7.2.[1]
- Lyophilize to obtain the Monosodium salt.[1] Note: Excess NaOH will lead to Disodium Folate (), which has different solubility and pH profiles.[1]

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